

N-Desmethyl Pirenzepine-d8: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-Desmethyl Pirenzepine-d8*

Cat. No.: B563618

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CAS Number: 1189860-05-6

Chemical Formula: C₁₈H₁₁D₈N₅O₂

Molecular Weight: 345.43 g/mol

Abstract

This technical guide provides an in-depth overview of **N-Desmethyl Pirenzepine-d8**, a deuterated analog of N-Desmethyl Pirenzepine and a key metabolite of the M1 selective muscarinic antagonist, Pirenzepine. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its physicochemical properties, its role as an internal standard in analytical chemistry, and the pharmacological context provided by its parent compound, Pirenzepine. Detailed experimental protocols for relevant assays are also included to facilitate its practical application in a laboratory setting.

Introduction

N-Desmethyl Pirenzepine-d8 is the deuterated form of N-Desmethyl Pirenzepine, the primary metabolite of Pirenzepine. Pirenzepine is a selective antagonist of the M1 muscarinic acetylcholine receptor, historically used in the treatment of peptic ulcers due to its ability to reduce gastric acid secretion. The N-desmethyl metabolite is formed through hepatic metabolism of Pirenzepine.

The incorporation of eight deuterium atoms into the N-Desmethyl Pirenzepine molecule makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The near-identical chemical and physical properties to the endogenous, non-deuterated N-Desmethyl Pirenzepine, coupled with its distinct mass, allow for precise and accurate quantification by correcting for variations during sample preparation and analysis.

Physicochemical Properties

A summary of the known physicochemical properties of **N-Desmethyl Pirenzepine-d8** is presented in Table 1.

Property	Value
CAS Number	1189860-05-6
Molecular Formula	C ₁₈ H ₁₁ D ₈ N ₅ O ₂
Molecular Weight	345.43 g/mol
Appearance	White to Pale Yellow Solid
Solubility	Chloroform (Slightly, Heated), DMSO (Slightly), Methanol (Slightly)
Storage Conditions	-20°C Freezer, Under Inert Atmosphere

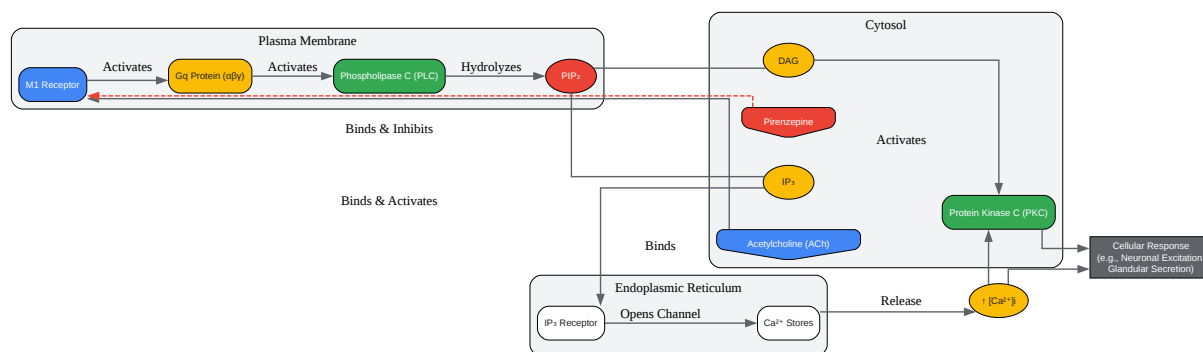
Pharmacological Context: Pirenzepine

To understand the significance of **N-Desmethyl Pirenzepine-d8** as a research tool, it is essential to consider the pharmacology of its parent compound, Pirenzepine.

Mechanism of Action and Signaling Pathway

Pirenzepine exhibits high selectivity for the M1 muscarinic acetylcholine receptor. M1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, couple to Gq/11 G-proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃

triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is crucial in various physiological processes, including neuronal excitation and glandular secretion. Pirenzepine acts as a competitive antagonist at the M1 receptor, blocking the binding of acetylcholine and thereby inhibiting this signaling cascade.



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Caption: M1 Muscarinic Receptor Signaling Pathway.

Pharmacokinetics of Pirenzepine

A summary of the pharmacokinetic parameters of Pirenzepine is provided in Table 2.

Pirenzepine undergoes limited metabolism, with a significant portion excreted unchanged. One of its metabolites is N-Desmethyl Pirenzepine.

Parameter	Value	Reference
Bioavailability	20-30%	[1]
Plasma Protein Binding	~12%	[1]
Elimination Half-life (t _{1/2})	~12 hours	[1]
Metabolism	Slight, to N-Desmethylpirenzepine	[2]
Excretion	~10% unchanged in urine, remainder in feces	[1]

Note: Pharmacokinetic parameters for N-Desmethyl Pirenzepine are not readily available in the literature. It is expected that the N-demethylation would slightly alter the polarity and subsequent distribution and elimination of the compound compared to Pirenzepine.

Muscarinic Receptor Binding Affinities of Pirenzepine

Pirenzepine's selectivity for the M1 receptor is a key aspect of its pharmacological profile. Table 3 summarizes the binding affinities (K_i) of Pirenzepine for various muscarinic receptor subtypes.

Receptor Subtype	K _i (nM)	Reference
M1	21	[3]
M2	310	[3]
M3	-	-
M4	-	-
M5	-	-

Note: K_i values can vary depending on the tissue and experimental conditions.

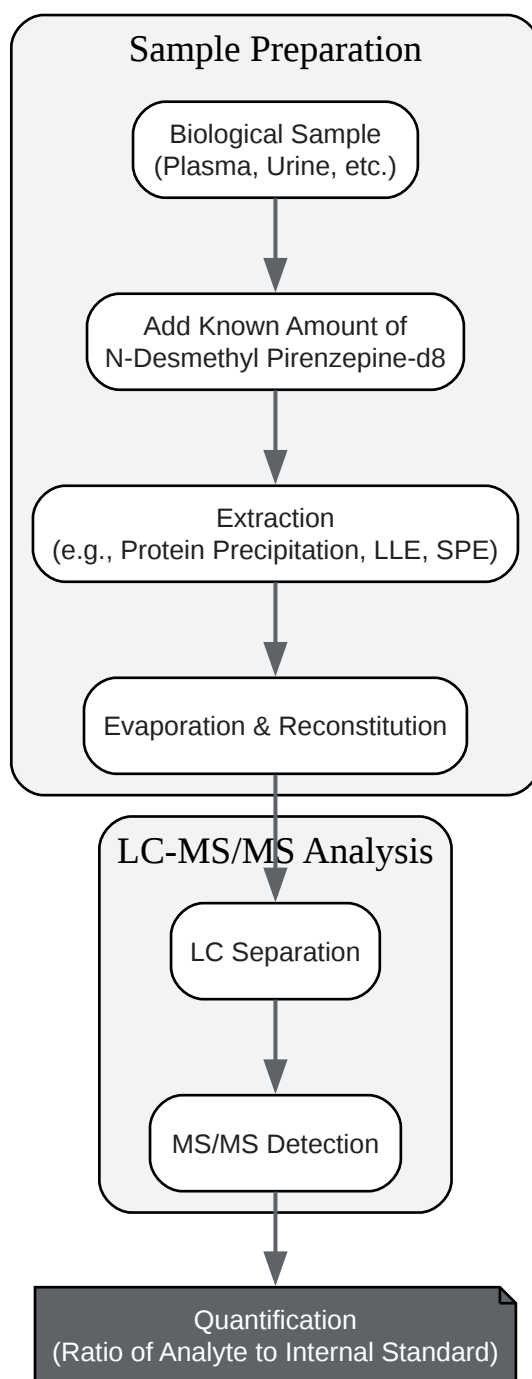
Application of N-Desmethyl Pirenzepine-d8 in Research

The primary application of **N-Desmethyl Pirenzepine-d8** is as an internal standard for the quantification of N-Desmethyl Pirenzepine in biological matrices using isotope dilution mass spectrometry.

Principles of Deuterated Internal Standards

Deuterated internal standards are considered the "gold standard" in quantitative mass spectrometry for several reasons:

- **Co-elution:** The deuterated standard co-elutes with the non-deuterated analyte during chromatographic separation, ensuring that both experience the same matrix effects (ion suppression or enhancement).
- **Similar Extraction Recovery:** The physicochemical properties of the deuterated standard are nearly identical to the analyte, leading to similar recovery during sample preparation steps.
- **Correction for Variability:** By adding a known amount of the deuterated internal standard to the sample at the beginning of the workflow, any loss of analyte during sample processing or variations in instrument response can be accurately corrected for by monitoring the ratio of the analyte to the internal standard.



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Caption: Workflow for using a deuterated internal standard.

Experimental Protocols

The following are generalized protocols that can be adapted for specific research needs.

Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors.

Materials:

- Cell membranes expressing the muscarinic receptor subtype of interest.
- Radioligand (e.g., [^3H]-N-methylscopolamine, [^3H]-QNB).
- **N-Desmethyl Pirenzepine-d8** or other test compounds.
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl_2 , pH 7.4).
- Wash buffer (cold assay buffer).
- Scintillation cocktail.
- Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
- 96-well plates, filtration apparatus, and scintillation counter.

Procedure:

- **Membrane Preparation:** Homogenize tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 0.5-1.0 mg/mL.
- **Assay Setup:** In a 96-well plate, set up the following in triplicate:
 - **Total Binding:** Assay buffer, radioligand, and membrane preparation.
 - **Non-specific Binding:** A high concentration of a non-labeled antagonist (e.g., atropine), radioligand, and membrane preparation.
 - **Competition:** Serial dilutions of the test compound, radioligand, and membrane preparation.

- Incubation: Incubate the plate at room temperature or 37°C for 60-120 minutes to allow binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
- Washing: Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The K_i can then be calculated using the Cheng-Prusoff equation.

Sample Preparation for LC-MS/MS Analysis

This protocol provides a general procedure for the extraction of N-Desmethyl Pirenzepine from a plasma sample using protein precipitation.

Materials:

- Plasma samples.
- **N-Desmethyl Pirenzepine-d8** internal standard working solution.
- Acetonitrile (ice-cold).
- Centrifuge.
- Evaporation system (e.g., nitrogen evaporator).
- Reconstitution solvent (e.g., mobile phase).
- LC-MS/MS system.

Procedure:

- **Sample Aliquoting:** Aliquot a specific volume of plasma (e.g., 100 μ L) into a microcentrifuge tube.
- **Internal Standard Spiking:** Add a small volume (e.g., 10 μ L) of the **N-Desmethyl Pirenzepine-d8** internal standard working solution to each plasma sample, calibrator, and quality control sample. Vortex briefly.
- **Protein Precipitation:** Add a volume of ice-cold acetonitrile (typically 3-4 times the plasma volume) to precipitate the plasma proteins. Vortex vigorously for 1-2 minutes.
- **Centrifugation:** Centrifuge the samples at high speed (e.g., $>10,000 \times g$) for 10 minutes at 4°C to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the supernatant to a new tube or well plate.
- **Evaporation:** Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
- **Reconstitution:** Reconstitute the dried residue in a specific volume of the initial mobile phase for LC-MS/MS analysis. Vortex to ensure complete dissolution.
- **Analysis:** Inject the reconstituted sample into the LC-MS/MS system for analysis.

Conclusion

N-Desmethyl Pirenzepine-d8 is an indispensable tool for researchers engaged in the pharmacokinetic and metabolic studies of Pirenzepine. Its utility as a stable isotope-labeled internal standard ensures the generation of high-quality, reliable quantitative data. A thorough understanding of the pharmacological context of the parent compound, Pirenzepine, particularly its M1 receptor-selective antagonism and signaling pathways, is crucial for the meaningful interpretation of such studies. The experimental protocols provided in this guide offer a starting point for the practical application of **N-Desmethyl Pirenzepine-d8** in a research setting.

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- To cite this document: BenchChem. [N-Desmethyl Pirenzepine-d8: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563618#n-desmethyl-pirenzepine-d8-cas-number-1189860-05-6]

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